Home > Products > Screening Compounds P32953 > N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-(3-methylphenyl)methanesulfonamide
N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-(3-methylphenyl)methanesulfonamide -

N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-(3-methylphenyl)methanesulfonamide

Catalog Number: EVT-4608485
CAS Number:
Molecular Formula: C19H21N3O4S
Molecular Weight: 387.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R,Z)-N-((1-ethylpyrrolidin-2-yl)methyl)-2-(2-fluorobenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide (ML276)

Compound Description: ML276 is a potent and selective inhibitor of Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD) with an IC50 of 889 nM. [] It also exhibits antimalarial activity in vitro against P. falciparum with an IC50 of 2.6 μM. [] ML276 possesses desirable drug-like properties including high solubility and moderate microsomal stability. []

Relevance: ML276 and N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-(3-methylphenyl)methanesulfonamide both share the presence of a sulfonamide group and an amide group within their structures. This suggests a potential structural relationship between the two compounds.

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxy-phenyl)-acetamide (AMG 487)

Compound Description: AMG 487 is an orally bioavailable and selective antagonist of the chemokine (C-X-C motif) receptor 3 (CXCR3). [] It demonstrates dose- and time-dependent pharmacokinetics in humans after multiple oral doses. [] The primary metabolites of AMG 487, pyridyl N-oxide AMG 487 (M1) and O-deethylated AMG 487 (M2), are formed through CYP3A-dependent biotransformation. [] Notably, M2 exhibits competitive and mechanism-based inhibition of CYP3A. []

Relevance: AMG 487 and N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-(3-methylphenyl)methanesulfonamide both contain an amide group and aromatic ring systems. Although the specific ring structures differ, this commonality suggests a potential structural connection between the two compounds.

Methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido]alkanoate

Compound Description: This series of compounds (10-13a-f) are derived from the chemoselective reaction of 3-substituted quinazoline-2,4-diones with ethyl chloroacetate. [] The quinazoline diones themselves are prepared through a rearrangement method from their corresponding 2-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)acetohydrazide precursors. []

Relevance: The methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido]alkanoate series and N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-(3-methylphenyl)methanesulfonamide are both categorized as heterocyclic compounds. Specifically, they both contain a fused ring system incorporating nitrogen atoms. This structural similarity, particularly with the quinazoline-2,4-dione moiety, suggests a potential connection between these compounds.

Compound Description: KB-R9032 is a novel and potent inhibitor of Na/H exchange. [, ] A key intermediate in its synthesis is methyl 2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate (2a). [] During the synthesis, undesired O-isopropylation can occur, but a potassium fluoride-alumina catalyzed process allows for selective N-isopropylation of this intermediate. []

Relevance: KB-R9032 and N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-(3-methylphenyl)methanesulfonamide both belong to the sulfonamide class of compounds. This shared chemical feature highlights a potential structural relationship between them.

3,4-Dihydro-2-amino-6-methyl-4-oxo-5-(4-pyridylthio)quinazolone dihydrochloride (AG337)

Compound Description: AG337 acts as a nonclassical thymidylate synthase (TS) inhibitor, designed to circumvent resistance mechanisms commonly associated with classical antifolate antimetabolites. [] Clinical pharmacokinetic and pharmacodynamic studies revealed saturable clearance of AG337, requiring a one-compartment model with saturable elimination for accurate description. [] Doses of 600 mg/m2 and above demonstrably elevated plasma deoxyuridine (dUrd) levels, indicating effective TS inhibition in patients. []

Relevance: AG337 and N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-(3-methylphenyl)methanesulfonamide share a structural resemblance in their core heterocyclic rings. Both compounds contain fused ring systems with nitrogen and oxygen atoms, suggesting a potential connection within the class of heterocyclic compounds.

N-(3-(3,4-dichlorophenyl)propyl)-3-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide (Compound 5)

Compound Description: This compound is a potent and reversible inhibitor of endothelial lipase (EL) with an IC50 of 61 nM. [] It also inhibits EL using HDL as a substrate, albeit less potently (ELHDL IC50 = 454 nM). [] While selective against lipoprotein lipase (LPL), it lacks selectivity versus hepatic lipase (HL). []

Relevance: Both N-(3-(3,4-dichlorophenyl)propyl)-3-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide and N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-(3-methylphenyl)methanesulfonamide feature a carboxamide group and an aromatic ring system connected by an alkyl chain. This shared structural motif suggests a potential connection between them.

Properties

Product Name

N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-(3-methylphenyl)methanesulfonamide

IUPAC Name

N-(3-methylphenyl)-N-[1-oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]methanesulfonamide

Molecular Formula

C19H21N3O4S

Molecular Weight

387.5 g/mol

InChI

InChI=1S/C19H21N3O4S/c1-13-7-6-8-15(11-13)22(27(3,25)26)14(2)19(24)21-12-18(23)20-16-9-4-5-10-17(16)21/h4-11,14H,12H2,1-3H3,(H,20,23)

InChI Key

MVZSUMYBLNQCIX-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N(C(C)C(=O)N2CC(=O)NC3=CC=CC=C32)S(=O)(=O)C

Canonical SMILES

CC1=CC(=CC=C1)N(C(C)C(=O)N2CC(=O)NC3=CC=CC=C32)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.